1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine
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Overview
Description
1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the benzimidazole core with cyclopropylmethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazole
- 2-Methyl-1H-benzimidazol-6-amine
- 1-(Cyclopropylmethyl)-1H-benzimidazol-6-amine
Uniqueness
1-(Cyclopropylmethyl)-2-methyl-1H-benzimidazol-6-amine is unique due to the presence of both the cyclopropylmethyl and methyl groups, which enhance its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
921040-42-8 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C12H15N3/c1-8-14-11-5-4-10(13)6-12(11)15(8)7-9-2-3-9/h4-6,9H,2-3,7,13H2,1H3 |
InChI Key |
BLGCQHPGPVJCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3CC3)C=C(C=C2)N |
Origin of Product |
United States |
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